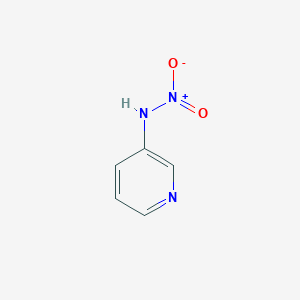
2a,3,4,5-Tetrahydroacenaphthylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2a,3,4,5-Tetrahydroacenaphthylene is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in the scientific community due to its unique molecular structure and potential applications in various fields. This compound is a cyclic alkene that consists of two fused benzene rings and a cyclopentene ring.
Aplicaciones Científicas De Investigación
2a,3,4,5-Tetrahydroacenaphthylene has been extensively studied for its potential applications in various fields. In organic chemistry, it is used as a building block for the synthesis of more complex molecules. It has also been used as a fluorescent probe for the detection of DNA damage. In materials science, it has been incorporated into polymers to improve their mechanical and thermal properties. In addition, it has been investigated for its potential use as a lubricant additive due to its high thermal stability.
Mecanismo De Acción
The mechanism of action of 2a,3,4,5-Tetrahydroacenaphthylene is not well understood. However, it is believed to act as an electron donor and acceptor due to its unique molecular structure. This property makes it useful in various applications, including organic synthesis and materials science.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2a,3,4,5-Tetrahydroacenaphthylene. However, it has been shown to exhibit low toxicity in animal studies. Further research is needed to fully understand its potential effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2a,3,4,5-Tetrahydroacenaphthylene in lab experiments is its unique molecular structure, which makes it useful in various applications. However, its limited solubility in water can make it difficult to work with in aqueous environments. In addition, its high cost and limited availability can also be a limitation for some researchers.
Direcciones Futuras
There are several future directions for the study of 2a,3,4,5-Tetrahydroacenaphthylene. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the investigation of its potential use as a drug delivery system or as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand its mechanism of action and potential effects on human health.
Conclusion:
In conclusion, 2a,3,4,5-Tetrahydroacenaphthylene is a unique compound that has potential applications in various fields, including organic synthesis, materials science, and lubricant additives. Its unique molecular structure makes it useful in many applications, but its limited solubility in water and high cost can be a limitation for some researchers. Further research is needed to fully understand its potential uses and effects on human health.
Métodos De Síntesis
The synthesis of 2a,3,4,5-Tetrahydroacenaphthylene can be achieved through several methods. The most common method involves the Diels-Alder reaction between cyclopentadiene and 1,2-benzoquinone. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride or boron trifluoride. Other methods include the hydrogenation of acenaphthene and the cyclization of 1,4-dihydroacenaphthylene.
Propiedades
Número CAS |
16897-56-6 |
|---|---|
Nombre del producto |
2a,3,4,5-Tetrahydroacenaphthylene |
Fórmula molecular |
C12H12 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
3,3a,4,5-tetrahydroacenaphthylene |
InChI |
InChI=1S/C12H12/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1,3,5,7-8,11H,2,4,6H2 |
Clave InChI |
FTHSEFQUTAMMGF-UHFFFAOYSA-N |
SMILES |
C1CC2C=CC3=CC=CC(=C23)C1 |
SMILES canónico |
C1CC2C=CC3=CC=CC(=C23)C1 |
Otros números CAS |
16897-56-6 |
Sinónimos |
2a,3,4,5-tetrahydroacenaphthylene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





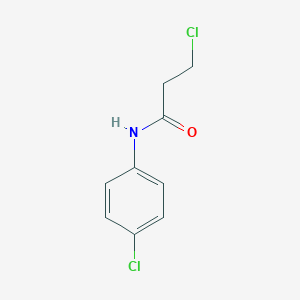



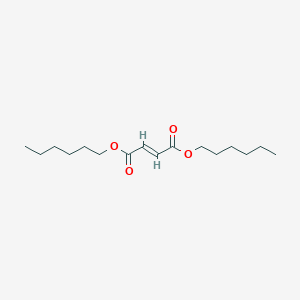
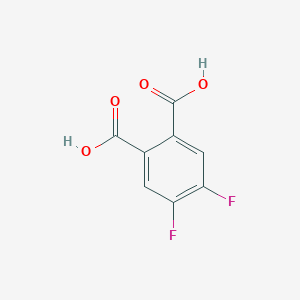
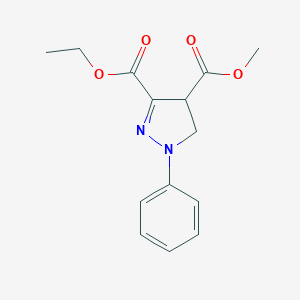
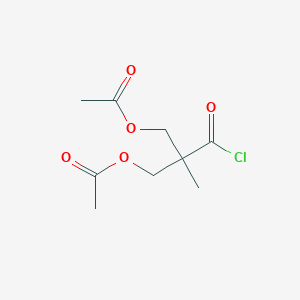
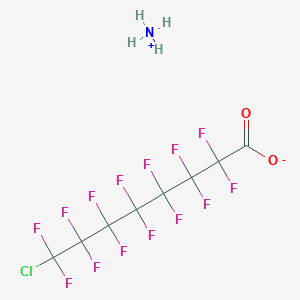
![[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine](/img/structure/B102665.png)

